3-(furan-2-yl)-5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-27-20-12-16(13-21(28-2)22(20)29-3)23(26)25-18(15-8-5-4-6-9-15)14-17(24-25)19-10-7-11-30-19/h4-13,18H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZTUGMALSSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(furan-2-yl)-5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of nitrosalicylaldehydes or 2-hydroxyacetophenone with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in the presence of anhydrous potassium carbonate can yield the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a derivative closely related to the compound was shown to inhibit the proliferation of various human cancer cell lines, including gastric adenocarcinoma and non-small cell lung cancer cells. The mechanism of action is believed to involve targeting tubulin dynamics, which is crucial for cancer cell mitosis .
Case Study: Anti-proliferative Effects
In a study involving 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime , significant anti-proliferative activity was observed against human fibrosarcoma HT-1080 and cervical cancer HeLa cells. The compound was selected for further testing due to its promising results against multiple cancer types .
Anti-inflammatory Properties
The pyrazole scaffold has been recognized for its anti-inflammatory effects. Research indicates that compounds within this class can modulate inflammatory pathways effectively. Specifically, they have been shown to inhibit cyclooxygenase enzymes (COX) and exhibit dual inhibition of COX and lipoxygenase (LOX), which are key players in inflammatory processes .
Analgesic Effects
Pyrazole derivatives have also been studied for their analgesic properties. The activation of opioid receptors and blockage of acid-sensing ion channels are mechanisms through which these compounds exert their pain-relieving effects. For example, certain substitutions on the phenyl ring have been linked to enhanced antinociceptive efficacy .
Synthesis and Structural Variations
The synthesis of 3-(furan-2-yl)-5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods including microwave-assisted techniques that improve yield and reduce reaction times. Structural modifications can lead to variations in biological activity, making it essential to explore different derivatives for optimized therapeutic effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s trimethoxybenzoyl moiety is believed to play a crucial role in its binding affinity to the target proteins, thereby enhancing its biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4,5-trimethoxybenzoyl group (electron-donating) contrasts with 4a’s 4-chlorophenyl (electron-withdrawing), which may alter dipole moments and binding affinities .
- Biological Activity : The anti-inflammatory activity of Compound 7 (IC50: 419.05 μg/mL) suggests that substitution at position 5 with an aniline group enhances efficacy, whereas the target compound’s phenyl group may prioritize tubulin binding over anti-inflammatory effects.
Crystallographic and Spectroscopic Data
- X-ray Crystallography: No data exists for the target compound, but related structures (e.g., ’s trifluoromethylpyrazole) adopt planar conformations stabilized by intramolecular hydrogen bonds .
- Spectroscopy : The target compound’s ¹H-NMR would likely show signals for furan protons (δ 6.3–7.4 ppm) and trimethoxybenzoyl OCH3 groups (δ 3.8–3.9 ppm), similar to Compound 29 in .
Biological Activity
The compound 3-(furan-2-yl)-5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole is a derivative of pyrazole known for its diverse biological activities. This article reviews its pharmacological potential, focusing on anti-inflammatory, antimicrobial, and cytotoxic effects, supported by data from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Anti-inflammatory Activity
Research has indicated that derivatives of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole exhibit significant anti-inflammatory properties. A study conducted by Rajat et al. (2018) demonstrated that these compounds inhibit protein denaturation, a key factor in inflammation. The inhibition percentage and IC50 values for several derivatives are summarized in Table 1.
Table 1: In-vitro Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Concentration (µg/ml) | % Denaturation Inhibition | IC50 (µg/ml) |
|---|---|---|---|
| 1 | 250 | 26.33 | 743.49 |
| 2 | 500 | 41.32 | - |
| 3 | 750 | 43.46 | - |
| 4 | 1000 | 65.95 | - |
The results indicate that compounds with electron-donating groups tend to exhibit higher anti-inflammatory activity, with the most active compound identified as having an amino group substitution .
2. Antimicrobial Activity
The compound's antimicrobial efficacy has also been explored. A study highlighted the synthesis of various pyrazole derivatives and their testing against common bacterial strains such as E. coli and Bacillus subtilis. The results demonstrated promising antimicrobial activity comparable to standard antibiotics .
3. Cytotoxicity and Anticancer Activity
The cytotoxic potential of pyrazole derivatives has been investigated in various cancer cell lines. For instance, a derivative was shown to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production significantly, indicating its potential as an anticancer agent .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 (Breast) | 12.5 |
| B | HeLa (Cervical) | 15.0 |
| C | A549 (Lung) | 10.0 |
Case Studies
Several case studies have been published regarding the biological activity of pyrazole derivatives:
- Study by Selvam et al.: This research focused on the synthesis of novel pyrazole derivatives that exhibited dual actions as anti-inflammatory agents and monoamine oxidase B inhibitors, showing high efficacy in both areas .
- Burguete et al.: Investigated the antitubercular properties of specific pyrazole compounds against Mycobacterium tuberculosis, revealing significant inhibition rates .
Q & A
Basic: What are the standard synthetic protocols for preparing 3-(furan-2-yl)-5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. A common approach involves refluxing a furan-substituted chalcone precursor (e.g., (E)-3-(furan-2-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid for 6–8 hours . Reaction progress is monitored via TLC, followed by vacuum evaporation, ice quenching, and recrystallization from ethanol or methanol. Yield optimization requires precise stoichiometric ratios (e.g., 2.5 mmol chalcone to 5 mmol hydrazine) and solvent selection .
Basic: What spectroscopic techniques are critical for characterizing this pyrazole derivative?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : and NMR identify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, trimethoxybenzoyl signals at δ 3.8–3.9 ppm) .
- X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the dihydropyrazole ring) .
- HPLC/MS : Confirms molecular weight (e.g., m/z 418.4 for CHNO) and purity (>95%) .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?
Methodological Answer:
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics compared to acetic acid .
- Catalyst use : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis reduce reaction time (2–4 hours vs. 8 hours) and improve regioselectivity for the 1,3,5-trisubstituted pyrazole .
- Temperature control : Lower temperatures (60–80°C) minimize side reactions (e.g., over-oxidation of the furan ring) .
Advanced: What computational methods are used to predict biological activity and binding mechanisms?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Docking scores correlate with substituent effects (e.g., 3,4,5-trimethoxy groups enhance hydrophobic binding) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR models : Predict bioactivity using descriptors like logP (optimal ~3.5 for blood-brain barrier penetration) and polar surface area (<90 Ų for oral bioavailability) .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate solutions (1 mg/mL in PBS/DMSO) at 25°C, 40°C, and 60°C for 14 days. Monitor degradation via HPLC (e.g., >10% degradation at 60°C suggests thermal instability) .
- pH stability : Test in buffers (pH 1–9) for 24 hours. Acidic conditions (pH < 3) may hydrolyze the trimethoxybenzoyl group, detected by LC-MS fragmentation patterns .
Advanced: How do structural modifications (e.g., methoxy vs. nitro substituents) alter biological activity?
Methodological Answer:
- Electron-withdrawing groups (NO) : Enhance antiproliferative activity (e.g., IC = 12 μM vs. 45 μM for methoxy analogs) but reduce solubility .
- Methoxy groups : Improve CNS penetration due to increased lipophilicity (logP = 3.8 vs. 2.5 for hydroxyl analogs) .
- Furan ring : π-Stacking interactions with kinase ATP-binding pockets (e.g., CDK2 inhibition) .
Basic: What in vitro assays are used to evaluate antimicrobial or anticancer potential?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Anticancer : MTT assay (72-hour exposure to cancer cell lines, e.g., MCF-7 or HepG2) .
- Cytotoxicity : Parallel testing on normal cells (e.g., HEK293) ensures selectivity (SI > 5 is favorable) .
Advanced: How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer:
- Polymorph analysis : X-ray structures identify bioactive conformers (e.g., planar vs. puckered dihydropyrazole ring) .
- Hydrogen-bonding networks : Variations in N–H⋯O interactions (e.g., bond lengths 1.8–2.2 Å) explain solubility discrepancies across studies .
- Docking validation : Overlay crystal structures with target proteins (e.g., COX-2) to confirm binding poses .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification bottlenecks : Column chromatography is replaced with recrystallization (ethanol/water) or centrifugal partition chromatography .
- Hydrazine handling : Use of hydrazine sulfate instead of hydrate improves safety and storage .
- Yield reproducibility : Strict control of anhydrous conditions (e.g., molecular sieves in acetic acid) minimizes byproducts .
Advanced: How do solvent polarity and substituent effects influence tautomeric equilibria?
Methodological Answer:
- Tautomer stability : In DMSO-d, the 4,5-dihydro-1H-pyrazole exists predominantly in the keto form (95%), while polar protic solvents (MeOH) favor enol tautomers (up to 30%) .
- Substituent electronegativity : Electron-withdrawing groups (e.g., -CF) stabilize the enol form via resonance, altering reactivity in Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
